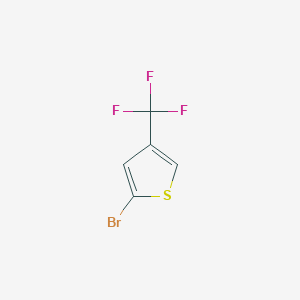![molecular formula C20H21BrN2O3S B2521112 2-[3-溴-5-甲氧基-4-(丙-2-氧基)苯基]-5,6,7,8-四氢[1]苯并噻吩并[2,3-d]嘧啶-4(3H)-酮 CAS No. 872546-06-0](/img/structure/B2521112.png)
2-[3-溴-5-甲氧基-4-(丙-2-氧基)苯基]-5,6,7,8-四氢[1]苯并噻吩并[2,3-d]嘧啶-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H21BrN2O3S and its molecular weight is 449.36. The purity is usually 95%.
BenchChem offers high-quality 2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成及衍生物
对相关化合物的研究通常涉及它们的合成以及为各种应用创建衍生物。例如,对氘代除草剂成分及其作为代谢和降解研究中示踪剂的应用的研究突出了合成修饰对于了解此类化合物环境归宿的重要性 (杨 & 陆,2010)。类似地,新型噻吩并[2, 3-d]嘧啶的创建及其抗菌活性的评估证明了此类分子的潜在生物医学应用 (萨拉胡丁,卡卡德,& 山塔库马尔,2009)。
抗病毒和抗菌特性
与 2-[3-溴-5-甲氧基-4-(丙-2-氧基)苯基]-5,6,7,8-四氢[1]苯并噻吩并[2,3-d]嘧啶-4(3H)-酮相关的化合物已对其抗病毒和抗菌特性进行了研究。例如,研究了 5-取代-2,4-二氨基-6-[2-(膦酰甲氧基)乙氧基]嘧啶对一系列病毒的抑制活性,显示出对逆转录病毒复制的显着抑制作用 (Hocková 等人,2003)。此外,合成了噻吩并嘧啶连接的罗丹明衍生物,并对各种细菌菌株表现出有希望的抗菌效力,突出了此类化合物的治疗潜力 (Kerru 等人,2019)。
生物活性化合物
噻唑并嘧啶衍生物等生物活性化合物的构思和合成,用于抗伤害感受和抗炎特性,进一步说明了复杂分子在治疗背景中的多种应用 (塞尔瓦姆等人,2012)。此类研究强调了 2-[3-溴-5-甲氧基-4-(丙-2-氧基)苯基]-5,6,7,8-四氢[1]苯并噻吩并[2,3-d]嘧啶-4(3H)-酮和类似化合物在为新型治疗剂做出贡献方面的潜力。
生化分析
Biochemical Properties
2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. By inhibiting these kinases, 2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can modulate various signaling pathways within cells. Additionally, this compound can bind to specific receptors on the cell surface, influencing cellular responses and interactions with other biomolecules.
Cellular Effects
The effects of 2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by disrupting key signaling pathways that promote cell survival and proliferation. It can also affect gene expression by modulating transcription factors and other regulatory proteins. In non-cancerous cells, 2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one may influence cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
At the molecular level, 2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one exerts its effects through several mechanisms. One key mechanism is the inhibition of kinase activity, which disrupts phosphorylation events critical for signal transduction. This compound can also bind to DNA and RNA, affecting the transcription and translation processes. Furthermore, 2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one may interact with other proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can change over time. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions. The exact temporal dynamics depend on the specific experimental conditions and the biological system being studied.
Dosage Effects in Animal Models
In animal models, the effects of 2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one vary with dosage. At low doses, this compound may exhibit minimal toxicity and effectively modulate target pathways. At higher doses, it can cause adverse effects, including toxicity to non-target tissues and organs. Studies have identified threshold doses at which the compound’s therapeutic effects are maximized while minimizing toxicity. These findings are crucial for determining safe and effective dosage ranges for potential therapeutic applications.
Metabolic Pathways
2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolites may retain some biological activity or be further processed for excretion. The compound’s interaction with metabolic enzymes can also influence metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
Within cells and tissues, 2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is critical for its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, depending on its interactions with targeting signals and post-translational modifications. The localization to these compartments can influence the compound’s ability to modulate specific biochemical pathways and cellular processes.
属性
IUPAC Name |
2-(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3S/c1-10(2)26-17-13(21)8-11(9-14(17)25-3)18-22-19(24)16-12-6-4-5-7-15(12)27-20(16)23-18/h8-10H,4-7H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUAPRSSDVYBQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-methyl 2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2521035.png)
![2-[(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2521036.png)
![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B2521037.png)


![[1-(5-Chloro-6-fluoropyridine-3-carbonyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2521042.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2521044.png)

![2-(1,2-benzoxazol-3-yl)-N-(2-{[6-(ethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)acetamide](/img/structure/B2521046.png)
![5-bromo-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2521047.png)
![Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]piperidine-1-carboxylate](/img/structure/B2521050.png)
![N-(3-methoxyphenyl)-4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2521052.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2521053.png)
